8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
Overview
Description
8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C18H15NO2 This compound is known for its unique structure, which includes a quinoline core substituted with methyl and carboxylic acid groups
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown promise in biological assays, particularly in the development of enzyme inhibitors.
Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of dyes, pigments, and other materials due to its stable quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of an o-aminoaryl ketone with a carbonyl compound under acidic or basic conditions. For instance, the reaction between 2-aminoacetophenone and 2-methylbenzaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid can yield the desired quinoline derivative .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles to enhance efficiency and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like montmorillonite K-10 or ionic liquids have been explored to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often utilize reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Mechanism of Action
The mechanism of action of 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been studied as a histone deacetylase (HDAC) inhibitor, where it binds to the active site of HDAC enzymes, preventing the deacetylation of histone proteins. This inhibition can lead to the accumulation of acetylated histones, resulting in altered gene expression and potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Another quinoline derivative with similar structural features but different substituents.
8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid: A closely related compound with a different position of the methyl group on the phenyl ring.
Uniqueness
8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and carboxylic acid groups on the quinoline core provides distinct properties that can be exploited in various applications.
Properties
IUPAC Name |
8-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-11-6-3-4-8-13(11)16-10-15(18(20)21)14-9-5-7-12(2)17(14)19-16/h3-10H,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVLSWWZJDTVPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393524 | |
Record name | 8-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
587850-80-4 | |
Record name | 8-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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